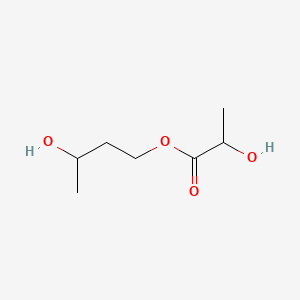
5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by a fused ring system that includes pyridine, thiophene, and diazepine moieties, making it a versatile scaffold for chemical modifications and biological evaluations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one typically involves multi-step procedures that start with the preparation of key intermediates. One common approach involves the cyclization of thiophene derivatives with appropriate amines and carbonyl compounds under acidic or basic conditions. For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-d]pyrimidin-4-ones, which can then be further modified to obtain the desired diazepinone structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality. The use of robust catalysts and environmentally benign solvents is also considered to enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity and potential biological activity.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound, making it suitable for different applications.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various substituents onto the ring system, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Applications De Recherche Scientifique
Chemistry: As a versatile scaffold for the synthesis of novel compounds with diverse functionalities.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Mécanisme D'action
The mechanism of action of 5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar thiophene-pyrimidine core and exhibit diverse biological activities.
Thieno[3,4-b]pyridines: These derivatives also contain a fused thiophene-pyridine ring system and are known for their pharmacological potential.
Uniqueness
5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one stands out due to its unique diazepine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
82619-57-6 |
|---|---|
Formule moléculaire |
C10H9N3OS |
Poids moléculaire |
219.27 g/mol |
Nom IUPAC |
5-thia-2,9,14-triazatricyclo[8.4.0.03,7]tetradeca-1(10),3(7),11,13-tetraen-8-one |
InChI |
InChI=1S/C10H9N3OS/c14-10-6-4-15-5-8(6)12-9-7(13-10)2-1-3-11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) |
Clé InChI |
FGGMEKJKOVNCPW-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CS1)NC3=C(C=CC=N3)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






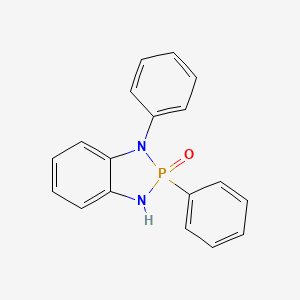
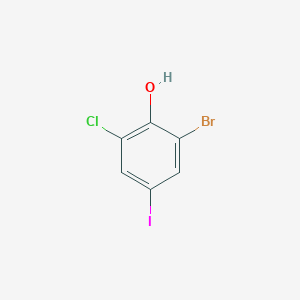
![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
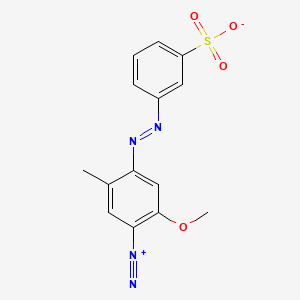
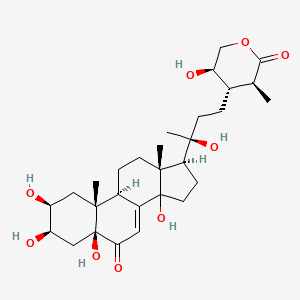
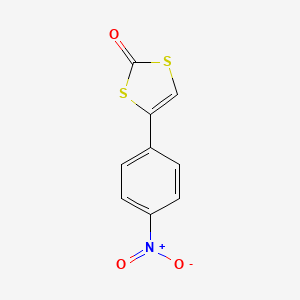
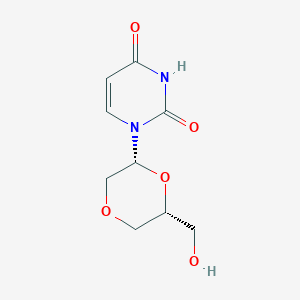
![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12809832.png)
